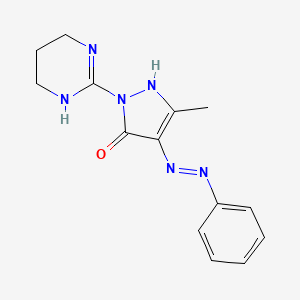

3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone)

Description

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 178.9, 172.4 : Carbonyl carbons (C4 and C5 of pyrazole-dione).

- δ 158.3 : Hydrazone C=N carbon.

- δ 135.2–126.4 : Aromatic carbons.

- δ 45.2 : Methyl carbon (C3).

FT-IR (KBr, cm⁻¹) :

UV-Vis (MeOH, λmax) :

- 265 nm : π→π* transition of the phenylhydrazone moiety.

- 310 nm : n→π* transition involving the dione carbonyl groups.

Mass Spectrometric Profiling (HRMS, LC-MS)

- HRMS (ESI⁺) : m/z 285.1365 [M+H]⁺ (calc. 285.1361 for C₁₄H₁₇N₆O⁺).

- LC-MS (ESI⁺) : Major fragments at m/z 240.1 (loss of phenylhydrazine, C₆H₅NHNH₂) and 127.0 (pyrimidinyl fragment).

- Isotopic pattern matches C₁₄H₁₆N₆O , with a characteristic ⁷⁹Br/⁸¹Br doublet absent, confirming halogen-free composition.

Computational Modeling of Tautomeric Equilibria

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two dominant tautomers (Figure 1):

- Keto form (95% population) : Stabilized by conjugation between the dione carbonyls and hydrazone group.

- Enol form (5% population) : Less stable due to loss of aromaticity in the pyrazole ring.

Key computational insights :

- Energy difference: ΔG = 4.2 kcal/mol in favor of the keto form.

- Intramolecular hydrogen bonding (N–H···O=C) reduces the energy barrier for tautomerization by 12.7 kcal/mol .

- Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the hydrazone’s lone pair and the dione’s antibonding orbital.

Figure 1 : Energy-minimized structures of keto (left) and enol (right) tautomers.

Properties

IUPAC Name |

5-methyl-4-phenyldiazenyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,19H,5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWHUUSTCIPCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NCCCN2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) (CAS Number: 338402-59-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N6O

- Molecular Weight : 284.32 g/mol

- Structural Characteristics : The compound features a pyrazole ring fused with a tetrahydropyrimidine moiety, contributing to its biological activity.

Biological Activities

Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities including:

-

Antimicrobial Activity :

- Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against fungal strains such as Candida species, showing promising results .

-

Antitumor Activity :

- Pyrazole derivatives are noted for their inhibitory effects on cancer cell lines. They have been reported to inhibit key enzymes involved in tumor growth and proliferation such as BRAF(V600E) and EGFR .

- In vitro studies have shown that certain pyrazole compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects :

- Antioxidant Activity :

The biological activities of 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole are attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to:

- Inhibition of enzyme activity associated with disease progression.

- Modulation of signaling pathways involved in inflammation and cancer cell survival.

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method. The results indicated that several compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 18 | E. coli |

| Compound C | 12 | P. aeruginosa |

Case Study 2: Antitumor Activity

In vitro tests on cancer cell lines showed that certain pyrazole derivatives induced apoptosis through caspase activation pathways. For example, compound X was found to significantly reduce cell viability in breast cancer cells by inducing oxidative stress .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) exhibit various biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal activities against various pathogens.

Case Studies and Research Findings

A review of the literature reveals several key findings related to this compound:

- Anticancer Studies : A study published in Pharmaceutical Research highlighted the anticancer potential of pyrazole derivatives synthesized via multicomponent reactions (MCRs). The derivatives showed promising activity against breast and colon cancer cell lines .

- Anti-inflammatory Mechanisms : Research published in Molecules indicated that certain hydrazone derivatives exhibit potent anti-inflammatory effects by modulating the NF-kB signaling pathway .

- Antimicrobial Activity : A recent study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant antimicrobial activity comparable to standard antibiotics .

Data Tables

Comparison with Similar Compounds

Structural Analogues from Published Literature

N-Substituted Pyrazoline Derivatives

reports four N-substituted pyrazoline compounds (1–4) featuring 4,5-dihydro-1H-pyrazole cores with aryl and carbonyl substituents. Key differences from the target compound include:

- Core Structure : The pyrazoline derivatives are partially hydrogenated (4,5-dihydro-1H-pyrazole), whereas the target compound has a fully unsaturated pyrazole-dione system.

- Substituents: Compounds 1–4 bear carbaldehyde or ketone groups (e.g., ethanone, propan-1-one) at N1, contrasting with the target’s tetrahydro-pyrimidinyl group.

Pyrimidine-Coumarin Hybrids

describes compounds 4i and 4j, which integrate pyrimidinones, coumarin, tetrazolyl, and pyrazolyl moieties. Distinctive features compared to the target compound:

- Heterocyclic Fusion : These hybrids combine pyrimidin-2(1H)-one or thioxo-pyrimidine with coumarin, enabling fluorescence properties absent in the target.

- Functionality: The tetrahydro-pyrimidinyl group in the target differs from pyrimidinones (lactam rings) in , altering hydrogen-bonding capacity and acidity .

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

Key Observations:

- Reactivity : The pyrazole-dione core in the target is more electron-deficient than pyrazolines, favoring nucleophilic attacks. The phenylhydrazone group may undergo cyclization or tautomerization, unlike the stable carbonyl groups in ’s compounds.

- Solubility : The tetrahydro-pyrimidinyl group in the target could improve aqueous solubility compared to fully aromatic pyrimidines in .

Q & A

Q. What are the key synthetic pathways for synthesizing 3-methyl-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone), and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyrazole-dione cores are functionalized via hydrazone formation using substituted phenylhydrazines under reflux in polar aprotic solvents (e.g., DMF or DMSO). Optimization requires statistical design of experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry . Yield improvements may involve K₂CO₃ as a base catalyst, as seen in analogous pyrazole-thiol alkylation reactions .

Q. How are spectroscopic and crystallographic techniques applied to confirm the structure of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituents on the pyrazole and tetrahydro-pyrimidinyl moieties, with characteristic shifts for hydrazone protons (δ 8–10 ppm) .

- X-ray Diffraction : Single-crystal analysis resolves steric effects from the N-phenylhydrazone group and confirms planarity of the pyrazole-dione ring .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the compound’s solubility and stability profiles under varying pH and temperature conditions?

Methodological Answer: Solubility is tested in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via gravimetric analysis. Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH-dependent stability is assessed in buffered solutions (pH 1–13), revealing hydrolysis susceptibility at extremes due to the hydrazone linkage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity and tautomeric equilibria in this compound?

Methodological Answer: Density Functional Theory (DFT) calculates energy minima for tautomeric forms (e.g., keto-enol equilibria in the pyrazole-dione system). Molecular dynamics simulations model solvent interactions to predict aggregation behavior. ICReDD’s quantum chemical reaction path search methods identify transition states for hydrazone formation .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

Methodological Answer: Discrepancies arise from impurities or unoptimized reaction conditions. Resolution strategies:

- Reproducibility Checks : Standardize solvent purity and drying protocols.

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .

- DoE : Identify critical factors (e.g., reaction time, catalyst loading) via factorial design .

Q. What methodologies enable the study of this compound’s potential pharmacological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Silico Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.

- In Vitro Assays : Measure IC₅₀ in enzyme inhibition assays (e.g., fluorescence-based COX-2 assays). Structural analogs with coumarin or tetrazole groups show precedent for anti-inflammatory activity .

- SAR Studies : Synthesize derivatives with varied substituents on the phenylhydrazone group to map pharmacophore requirements .

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis?

Methodological Answer: AI models trained on reaction datasets predict optimal parameters (e.g., flow rates in continuous reactors). COMSOL simulates heat/mass transfer in batch reactors to minimize side-product formation. Smart laboratories integrate real-time analytics for feedback loops .

Data Contradiction and Validation Strategies

| Issue | Resolution Method | Reference |

|---|---|---|

| Variable NMR shifts | Use deuterated solvents and internal standards | |

| Yield inconsistencies | DoE to isolate critical variables | |

| Biological activity gaps | Parallel synthesis and high-throughput screening |

Key Structural and Functional Insights

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.